molecular formula C13H17FN2O B294929 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No. B294929
M. Wt: 236.28 g/mol
InChI Key: RPLJWMVKOFCLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has been studied extensively for its potential applications in drug development. This compound has been shown to have activity against various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound to study the function of certain proteins in the body.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is not fully understood. However, it has been shown to interact with certain proteins in the body, including histone deacetylases (HDACs) and bromodomains. These interactions can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide depend on the specific disease or condition being studied. However, this compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been shown to inhibit the growth of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide in lab experiments is its potential as a tool compound. This compound can be used to study the function of certain proteins in the body, which can lead to a better understanding of disease mechanisms. However, one limitation of using this compound is its potential toxicity. Careful consideration must be given to the dose and duration of exposure to ensure the safety of lab personnel and study participants.

Future Directions

There are many future directions for the study of 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide. One direction is the development of more potent and selective compounds that target specific proteins in the body. Another direction is the study of the compound's potential as a therapeutic agent for various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is a compound with potential applications in drug development. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide can be achieved through various methods. One of the most common methods involves the reaction of 3-fluoroaniline with pyrrolidine and ethyl chloroformate in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain 3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide.

properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

3-fluoro-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C13H17FN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17)

InChI Key

RPLJWMVKOFCLHV-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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